molecular formula C10H17N3O B13966955 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol

Katalognummer: B13966955
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: ZFBZLCCHYOPCQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is a chemical compound that features a pyrazine ring and an isopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.

    Attachment of the propanol backbone: This step may involve nucleophilic substitution reactions.

    Introduction of the isopropylamino group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrazine ring can be reduced under certain conditions.

    Substitution: The isopropylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action for 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)-3-(pyrazin-2-yl)propan-1-ol: Similar structure but with an aminomethyl group instead of an isopropylamino group.

    3-(Isopropylamino)-3-(pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of the pyrazine ring and the isopropylamino group, which may confer distinct biological and chemical properties compared to similar compounds.

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

3-(propan-2-ylamino)-3-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8(2)13-9(3-6-14)10-7-11-4-5-12-10/h4-5,7-9,13-14H,3,6H2,1-2H3

InChI-Schlüssel

ZFBZLCCHYOPCQH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CCO)C1=NC=CN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.